molecular formula C20H20N2O2S B5174446 N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5174446
M. Wt: 352.5 g/mol
InChI Key: UJGKMNYCLZSJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent activation of its target genes.
Biochemical and Physiological Effects:
N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has also been found to possess anti-viral properties, inhibiting the replication of various viruses, including HIV-1, hepatitis B virus, and herpes simplex virus. In addition, N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in large quantities, making it suitable for high-throughput screening assays. N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has also been found to possess good stability and solubility, making it suitable for in vitro and in vivo studies. However, N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, limiting its use in cell-based assays. In addition, N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has poor bioavailability, making it unsuitable for oral administration.

Future Directions

There are several future directions for the research of N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082. One direction is the development of novel therapeutic agents based on N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 for the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. Another direction is the investigation of the potential of N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 as a drug delivery system for targeted therapy. In addition, further studies are needed to elucidate the mechanism of action of N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 and its potential side effects.

Synthesis Methods

The synthesis of N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 involves the reaction of 4-butylphenylamine with carbon disulfide and potassium hydroxide to obtain the corresponding dithiocarbamate. This compound is then reacted with 2-hydroxybenzofuran-3-carboxylic acid to obtain N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide 11-7082 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Inhibition of NF-κB activation has been found to be beneficial in the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-3-6-14-9-11-16(12-10-14)21-20(25)22-19(23)18-13-15-7-4-5-8-17(15)24-18/h4-5,7-13H,2-3,6H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGKMNYCLZSJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.